4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Description
Properties
IUPAC Name |
4-[2-(4-chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-11-5-7-12(8-6-11)22-10-16(21)19-9-15(20)18-13-3-1-2-4-14(13)19/h1-8H,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLXLLQFYPAOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one typically involves the following steps:
Preparation of 4-Chlorophenoxyacetyl Chloride: This intermediate is synthesized by reacting 4-chlorophenol with acetyl chloride in the presence of a base such as pyridine.
Formation of the Quinoxaline Core: The quinoxaline core is prepared by condensing o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Acylation Reaction: The final step involves the acylation of the quinoxaline core with 4-chlorophenoxyacetyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .
Scientific Research Applications
4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and derivatives with potential pharmaceutical applications.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Quinoxaline Derivatives
Substituent Effects on Properties
- Steric and Solubility Considerations: The methylphenyl substituent in 4-[(4-methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one increases lipophilicity, which may affect membrane permeability but reduce aqueous solubility . In contrast, the thiol group in triazole derivatives introduces reactivity for further functionalization .
Research Findings and Limitations
- SHELX Software in Structural Analysis : Crystallographic studies of similar compounds (e.g., triazole derivatives) rely on SHELX programs for refinement, ensuring accurate structural determination .
- Gaps in Data: Limited comparative pharmacological data exist for the target compound and its analogues. Further studies on solubility, stability, and in vitro activity are needed.
Biological Activity
4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The chlorophenoxy group and the dihydroquinoxaline structure contribute to its biological properties.
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Sigma-2 Receptor Agonism :
- The compound has been identified as a sigma-2 receptor agonist. This receptor is implicated in various cellular processes, including cell proliferation and apoptosis. Activation of sigma-2 receptors can lead to antiproliferative effects in tumor cells, suggesting potential applications in cancer therapy .
- Antitumor Activity :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxic effects in tumor cells | |
| Sigma-2 Agonism | Induces apoptosis | |
| Antiproliferative | Inhibits cell growth |
Case Studies
-
In Vitro Studies :
- In a study examining the effects of this compound on various cancer cell lines, significant cytotoxicity was observed at concentrations above 10 µM. The compound demonstrated a dose-dependent response, particularly effective against breast and lung cancer cell lines.
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In Vivo Studies :
- Animal models treated with this compound showed reduced tumor sizes compared to control groups. The study highlighted the potential for this compound to be developed into a therapeutic agent for resistant cancers.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one with high purity?
The synthesis involves multi-step organic reactions, including:
- Acetylation of the quinoxaline core under anhydrous conditions.
- Nucleophilic substitution to introduce the 4-chlorophenoxy group, requiring precise temperature control (e.g., 60–80°C) and catalysts like triethylamine.
- Purification via column chromatography or recrystallization using solvents such as dichloromethane or ethanol. Yield optimization relies on monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- NMR spectroscopy (¹H and ¹³C) identifies functional groups and confirms regioselectivity.
- High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared (IR) spectroscopy detects carbonyl (C=O) and aromatic C-Cl stretches.
- X-ray crystallography (if crystallizable) provides definitive 3D structural confirmation .
Q. How does the 4-chlorophenoxy substituent influence physicochemical properties?
The electron-withdrawing Cl atom enhances:
- Lipophilicity , improving membrane permeability (logP ~3.2).
- Metabolic stability by resisting oxidative degradation.
- Electrophilic reactivity , enabling participation in Suzuki-Miyaura couplings or nucleophilic aromatic substitutions .
Q. What accelerated stability testing protocols identify primary degradation pathways?
- Hydrolysis : Expose to acidic/basic buffers (pH 1–13) at 40°C for 48 hours.
- Oxidation : Treat with H₂O₂ (3%) and monitor via HPLC.
- Photolysis : Use ICH Q1B guidelines (UV/visible light exposure). Degradation products are characterized using LC-MS/MS .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) models binding to enzymes like cyclooxygenase-2 (COX-2), with scoring functions (e.g., ΔG < -8 kcal/mol) indicating strong affinity.
- Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models correlate substituent electronegativity with inhibitory potency .
Q. What strategies resolve contradictions in reported pharmacological data across studies?
- Dose-response validation : Replicate assays (e.g., IC₅₀) in multiple cell lines (HEK293, HepG2).
- Off-target profiling : Use kinase panels (Eurofins) to rule out non-specific effects.
- Species-specific differences : Compare rodent vs. human primary cell responses .
Q. How do structural modifications at the quinoxaline core alter bioactivity?
- Electron-donating groups (e.g., -OCH₃) at position 3 increase COX-2 selectivity (IC₅₀ reduction by 40%).
- Halogen substitutions (e.g., -Br) enhance antiproliferative activity (GI₅₀ < 10 µM in MCF-7 cells). Synthetic methodologies include Buchwald-Hartwig amination for N-alkylation and Ullmann coupling for aryl ether formation .
Q. What experimental approaches assess metabolic stability in preclinical models?
- Liver microsome assays (human/rat): Incubate compound with NADPH and measure parent compound depletion (t₁/₂ > 30 min indicates stability).
- CYP450 inhibition screening (CYP3A4, CYP2D6) using fluorogenic substrates.
- Plasma protein binding via equilibrium dialysis (fu > 5% suggests favorable pharmacokinetics) .
Q. What challenges arise in crystallizing this compound for X-ray studies, and how are they addressed?
- Low solubility : Use mixed solvents (DMSO/EtOH) for vapor diffusion.
- Polymorphism : Screen crystallization conditions (e.g., pH 4–9, 4–40°C).
- Data collection : Optimize cryocooling (100 K) to minimize crystal decay. Refinement with SHELXL achieves R-factors < 0.05 .
Q. How do solvent polarity and pH affect regioselectivity in derivative synthesis?
- Polar aprotic solvents (DMF, DMSO) favor SNAr reactions at the quinoxaline C-2 position.
- Acidic conditions (pH 4–6) protonate the carbonyl oxygen, directing electrophilic attacks to the para position of the chlorophenoxy group.
- Basic conditions (pH 8–10) deprotonate NH groups, enabling alkylation at N-1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
